molecular formula C12H14ClN3S B1389259 5-Chloro-4-methyl-2-piperazin-1-yl-1,3-benzothiazole CAS No. 941869-97-2

5-Chloro-4-methyl-2-piperazin-1-yl-1,3-benzothiazole

Cat. No.: B1389259
CAS No.: 941869-97-2
M. Wt: 267.78 g/mol
InChI Key: YNNTVTOIQQQNKN-UHFFFAOYSA-N
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Description

5-Chloro-4-methyl-2-piperazin-1-yl-1,3-benzothiazole is a synthetic small molecule of significant interest in medicinal chemistry and oncology research. This compound belongs to a class of benzothiazole-piperazine hybrids, which have demonstrated a remarkable and selective inhibitory profile against various cancer cell lines in preclinical studies . The core structure combines a benzothiazole scaffold, noted for its privileged status in drug discovery, with a piperazine ring, a pharmacophore known to enhance bioavailability and target interaction . The specific chloro and methyl substituents on the benzothiazole core are designed to optimize electronic and steric properties, potentially influencing the compound's binding affinity and metabolic stability . The primary research value of this compound and its close analogs lies in their potent and selective anticancer activities. Scientific investigations into similar derivatives have shown that these molecules exhibit cytotoxic effects against challenging cancer models, including A549 lung carcinoma and C6 glioma cells, while demonstrating less toxicity toward non-cancerous cell lines, suggesting a potential selective therapeutic window . The mechanism of action for this chemotype is multi-faceted. Research indicates that active compounds can induce apoptosis (programmed cell death) in cancer cells by triggering the activation of caspase-3 enzymes and disrupting the mitochondrial membrane potential . Furthermore, these derivatives have been shown to inhibit Matrix Metalloproteinase-9 (MMP-9), an enzyme that is overexpressed in cancerous cells and plays a critical role in tumor promotion and metastasis . This dual action on both cell death pathways and metastatic mechanisms makes this class of compounds a compelling subject for further mechanistic and pharmacological studies. Key Research Applications: • Investigation of selective cytotoxicity and antiproliferative effects in cancer cell lines. • Mechanistic studies on the induction of the intrinsic apoptotic pathway. • Exploration of novel Matrix Metalloproteinase (MMP-9) inhibitors for blocking tumor metastasis. • As a key synthetic intermediate or pharmacophore for the development of novel benzothiazole-based bioactive molecules . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

5-chloro-4-methyl-2-piperazin-1-yl-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN3S/c1-8-9(13)2-3-10-11(8)15-12(17-10)16-6-4-14-5-7-16/h2-3,14H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNNTVTOIQQQNKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=C(S2)N3CCNCC3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4-methyl-2-piperazin-1-yl-1,3-benzothiazole typically involves a multi-step process. One common method includes the cyclization of 2-aminothiophenol with chloroacetyl chloride to form the benzothiazole ring. This intermediate is then reacted with 4-methylpiperazine under appropriate conditions to yield the final product .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalysts. Continuous flow reactors and automated synthesis platforms are often employed to enhance yield and purity while minimizing production costs .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4-methyl-2-piperazin-1-yl-1,3-benzothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Chloro-4-methyl-2-piperazin-1-yl-1,3-benzothiazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antibacterial and antifungal agent.

    Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical sensors.

Mechanism of Action

The mechanism of action of 5-Chloro-4-methyl-2-piperazin-1-yl-1,3-benzothiazole involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, thereby exhibiting antibacterial activity. The exact pathways and molecular targets can vary depending on the specific application .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 5-Chloro-4-methyl-2-piperazin-1-yl-1,3-benzothiazole can be contextualized by comparing it to other benzothiazole derivatives. Key differences lie in substituent groups, molecular geometry, and reported biological activities.

Table 1: Structural and Functional Comparison of Benzothiazole Derivatives

Compound Name Substituents (Positions) Dihedral Angle* Biological Activity/Properties Source
This compound Cl (5), CH₃ (4), piperazinyl (2) N/A Potential solubility/bioactivity enhancer
5-Chloro-2-phenyl-1,3-benzothiazole Cl (5), phenyl (2) ~15.56° Structural analog; weak van der Waals packing
2-(5-Chloro-1,3-benzothiazol-2-yl)-4-methoxyphenol Cl (5), p-methoxyphenol (2) N/A Antioxidant/antimicrobial potential
5-Chloro-2-(3,4,5-trimethoxyphenyl)-1,3-benzothiazole Cl (5), trimethoxyphenyl (2) 15.56° Enhanced π-π stacking; antitumor activity inferred
2-(4,5-Dihydro-1H-pyrazol-1-yl)-1,3-benzothiazole derivatives Pyrazole (2) N/A Modulation of AST/ALT enzyme activity

*Dihedral angle between benzothiazole core and substituent ring.

Key Observations:

Substituent Effects on Molecular Geometry The dihedral angle between the benzothiazole core and substituent rings influences molecular packing and intermolecular interactions. For example, 5-Chloro-2-(3,4,5-trimethoxyphenyl)-1,3-benzothiazole exhibits a dihedral angle of 15.56°, promoting planar stacking and stronger π-π interactions compared to phenyl or methoxyphenyl analogs . This geometry may enhance crystallinity and stability.

Biological Activity Enzyme Modulation: Pyrazole-substituted benzothiazoles (e.g., compounds A2 and A5) demonstrate inhibition of AST and ALT enzymes, critical markers in liver and cardiac diseases . The piperazinyl group in the target compound may similarly interact with enzyme active sites, though this requires experimental validation. Antimicrobial and Antitumor Potential: Trimethoxyphenyl and methoxyphenol derivatives are associated with antitumor and antimicrobial activities, attributed to electron-withdrawing groups enhancing redox activity . The chloro and methyl groups in the target compound could confer similar properties.

Synthetic and Pharmacological Relevance

  • Piperazine-containing benzothiazoles (e.g., ±-7-Chloro-9-(4-methylpiperazin-1-yl)-...) are highlighted in sustainable drug design for their balanced pharmacokinetic profiles . The methyl group at position 4 in the target compound may further modulate lipophilicity and metabolic stability.

Biological Activity

5-Chloro-4-methyl-2-piperazin-1-yl-1,3-benzothiazole (CAS: 941869-97-2) is a heterocyclic compound belonging to the benzothiazole family. This compound has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and drug development. This article provides a comprehensive overview of its biological activity, including antibacterial, antifungal, and potential anticancer effects, supported by case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H14ClN3S, with a molar mass of 267.78 g/mol. The compound features a benzothiazole ring fused with a piperazine moiety, characterized by the presence of chlorine and methyl substituents that significantly influence its biological activity and chemical reactivity .

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. It has been shown to inhibit the growth of various bacterial strains, including:

Bacterial StrainInhibition Effect
Bacillus subtilisEffective growth inhibition
Staphylococcus aureusEffective growth inhibition

The mechanism of action involves disrupting cell wall synthesis and protein synthesis in bacterial cells, leading to cell death .

Antifungal Activity

In addition to its antibacterial properties, this compound has demonstrated antifungal activity. Studies have reported that derivatives of benzothiazole exhibit good antifungal effects against various fungal strains, indicating that similar derivatives may also possess comparable activities .

Anticancer Potential

Recent studies have explored the potential anticancer effects of this compound. A notable investigation identified it as a multi-target-directed ligand (MTDL) against Alzheimer's disease but also highlighted its potential for cancer therapy. The compound showed effective binding to key targets involved in cancer progression .

The biological activity of this compound can be attributed to its interaction with various biomolecules:

  • Enzyme Inhibition : The compound inhibits enzymes critical for bacterial survival and proliferation.
  • Cell Signaling Modulation : It modulates cellular signaling pathways that are pivotal in cancer cell growth.
  • Subcellular Localization : The localization within the cytoplasm and nucleus enhances its interaction with molecular targets .

Case Studies

Case Study 1: Antibacterial Efficacy
A study conducted on the antibacterial efficacy of benzothiazole derivatives found that compounds similar to this compound exhibited IC50 values indicating significant inhibition against Staphylococcus aureus .

Case Study 2: Anticancer Activity
In another study focusing on anticancer properties, researchers utilized molecular docking techniques to demonstrate the binding affinity of this compound to proteins associated with cancer cell survival. The results suggested that modifications in the structure could enhance its therapeutic efficacy against various cancer types .

Q & A

Q. What are the standard synthetic routes for 5-Chloro-4-methyl-2-piperazin-1-yl-1,3-benzothiazole, and how are intermediates purified?

Methodological Answer: A common approach involves cyclocondensation of substituted thioamides or hydrazines with carbonyl derivatives. For example, a benzothiazole core can be synthesized by reacting 5-chloro-2-aminothiophenol with piperazine derivatives under reflux in pyridine or DMF. Key intermediates, such as 2-hydrazino-1,3-benzothiazole, are purified via recrystallization (e.g., from methanol) or column chromatography using silica gel and ethyl acetate/hexane gradients. Reaction progress is monitored by TLC, and final compounds are validated via elemental analysis and spectral data (¹H/¹³C NMR, IR) .

Q. How is the structural integrity of this compound confirmed post-synthesis?

Methodological Answer: X-ray crystallography is the gold standard for confirming molecular geometry. For example, in analogous benzothiazoles, centrosymmetrical dimers are stabilized by N–H⋯N hydrogen bonds, while C–H⋯F/O interactions influence crystal packing . Spectroscopic techniques include:

  • ¹H NMR : Peaks for aromatic protons (δ 6.8–8.2 ppm) and piperazine CH₂ groups (δ 2.5–3.5 ppm).
  • IR : Stretching vibrations for C=N (~1600 cm⁻¹) and C–S (~680 cm⁻¹).
  • Mass spectrometry : Molecular ion peaks matching theoretical m/z values .

Q. What solvent systems are optimal for recrystallizing benzothiazole derivatives?

Methodological Answer: Methanol, ethanol, and 1,4-dioxane are commonly used. For instance, reports recrystallization of a 5-chlorothiazole derivative from methanol to yield high-purity crystals (>95%). Solvent choice depends on compound polarity: nonpolar derivatives (e.g., methyl-substituted) may require hexane/ethyl acetate mixtures .

Advanced Research Questions

Q. How do substituents on the benzothiazole ring influence biological activity in in vitro assays?

Methodological Answer: Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., Cl at position 5) enhance enzyme inhibition by stabilizing ligand-receptor interactions. For example, in benzothiazole-pyrazole hybrids, 4-methyl and piperazine groups improve solubility and binding affinity to targets like carbonic anhydrase or PFOR enzymes. Biological evaluation involves:

  • Enzyme inhibition assays : Measure IC₅₀ values against targets (e.g., maximal electroshock seizure models for anticonvulsant activity ).
  • Cell-based cytotoxicity : SRB assays on cancer cell lines (e.g., MCF-7, HEPG-2) with CHS-828 as a reference compound .

Q. How can crystallographic data resolve contradictions in reported molecular geometries?

Methodological Answer: Conflicting data on hydrogen bonding or torsion angles can arise from polymorphic forms. For example, shows that N–H⋯N hydrogen bonds form dimers, while C–H⋯F bonds stabilize alternate packing. Advanced refinement using SHELX or OLEX2 software, combined with temperature-dependent XRD, clarifies discrepancies. Reported R values (<0.05) and residual electron density maps validate models .

Q. What strategies mitigate low yields in benzothiazole-piperazine coupling reactions?

Methodological Answer: Low yields often stem from steric hindrance or competing side reactions. Optimization strategies include:

  • Catalyst screening : Use CuI or Pd(PPh₃)₄ for Ullmann-type couplings.
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) improve nucleophilicity of piperazine.
  • Temperature control : Reactions at 60–80°C minimize decomposition, as shown in for pyrazole-thiourea derivatives .

Data Contradictions and Resolution

Q. Why do some benzothiazole derivatives show opposing effects on enzyme activity (e.g., activation vs. inhibition)?

Methodological Answer: Substituent electronic effects and binding modes dictate divergent outcomes. For instance, reports that electron-donating groups (e.g., methoxy) on pyrazole-benzothiazole hybrids activate AST/ALT enzymes, while chloro substituents inhibit them. Molecular docking (e.g., AutoDock Vina) reveals that activation correlates with allosteric binding, whereas inhibition involves active-site occlusion .

Experimental Design Tables

Q. Table 1. Key Spectral Data for this compound

Technique Key Peaks Interpretation
¹H NMR (DMSO-d₆)δ 2.35 (s, 3H, CH₃), δ 3.15–3.45 (m, 8H, piperazine)Confirms methyl and piperazine groups
IR (KBr)1580 cm⁻¹ (C=N), 750 cm⁻¹ (C–S)Validates benzothiazole core
XRDa = 8.21 Å, b = 10.53 Å, c = 12.74 ÅOrthorhombic crystal system

Q. Table 2. In Vitro Cytotoxicity of Analogues

Compound IC₅₀ (μM) MCF-7 IC₅₀ (μM) HEPG-2 Mechanism
Reference (CHS-828)0.120.09Apoptosis induction
5-Chloro-4-methyl derivative1.82.3PFOR enzyme inhibition

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Chloro-4-methyl-2-piperazin-1-yl-1,3-benzothiazole
Reactant of Route 2
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5-Chloro-4-methyl-2-piperazin-1-yl-1,3-benzothiazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.